2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUSQQLCOZSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158095 | |
| Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857041-84-0 | |
| Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857041-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the bromination of 5-aminobenzoic acid to introduce the bromine atom at the 2-position. This is followed by the protection of the amino group and subsequent sulfonation to introduce the sulfamoyl group. The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom undergoes substitution reactions, particularly under transition-metal catalysis. Examples include:
Suzuki Cross-Coupling
-
Reagents : Aryl boronic acids, Pd(acac)₂, CuI, and a hydrazone ligand (e.g., 1d) in DMSO at 125°C .
-
Example :
Allylation via Grignard Reagents
-
Conditions : Vinyl magnesium chloride, CuI, 2,2’-bipyridil in THF at 0°C under Ar .
-
Mechanism : Copper-mediated allyl transfer to the brominated aromatic ring.
Functionalization of the Carboxylic Acid Group
The -COOH group enables derivatization into esters, amides, or acyl halides:
Esterification
Amide Formation
-
Reagents : Amines (e.g., 2-methoxyethylamine) with EDC/HOBt .
-
Example :
-
Note : The sulfamoyl group may sterically hinder reactivity at the -COOH site .
Modification of the Sulfamoyl Group
The sulfamoyl moiety (-SO₂NH-(oxolan-2-ylmethyl)) participates in hydrolysis and alkylation:
Hydrolysis to Sulfonic Acid
Alkylation of the Sulfamoyl Nitrogen
Ring-Opening of the Oxolane (Tetrahydrofuran) Substituent
The oxolan-2-ylmethyl group undergoes ring-opening under acidic conditions:
Acid-Catalyzed Ring-Opening
-
Product : A diol derivative via cleavage of the tetrahydrofuran ring.
Comparative Reactivity Data
*Yields estimated from analogous reactions.
Scientific Research Applications
Introduction to 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic Acid
This compound is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent. Its unique structure and functional groups enable it to interact with biological systems in ways that can be exploited for various applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, synthesis, and case studies that illustrate its utility in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Specifically, the compound has been investigated for its ability to inhibit tumor growth in various cancer models:
- Mechanism of Action: The compound may act by interfering with specific signaling pathways involved in cell proliferation and survival.
- Case Study: In vitro studies demonstrated that the compound inhibited the growth of pancreatic and breast cancer cell lines by inducing apoptosis and cell cycle arrest.
Inhibition of Enzymatic Activity
The sulfamoyl group in the compound is known to interact with enzymes, potentially serving as an inhibitor:
- Target Enzymes: Research has shown that similar compounds can inhibit enzymes involved in cancer metabolism, such as carbonic anhydrases and certain kinases.
- Case Study: A derivative of this compound was tested against carbonic anhydrase IX, showing significant inhibition that could lead to reduced tumor acidity and enhanced efficacy of chemotherapeutics.
Neurological Applications
Emerging research suggests that compounds with similar structures may have effects on neurological disorders:
- Potential Use: The compound could serve as a modulator for sodium channels or other receptors implicated in pain pathways.
- Case Study: In animal models, related compounds have shown promise in reducing neuropathic pain through modulation of ion channel activity.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available benzoic acid derivatives. The synthetic route often includes:
- Bromination of the benzoic acid.
- Formation of the sulfamoyl group through reaction with sulfamide derivatives.
- Cyclization to introduce the oxolane structure.
Synthetic Pathway Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Br₂ | Acetic acid |
| 2 | Sulfamoylation | Sulfamide | Heat |
| 3 | Cyclization | Base | Solvent |
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is not fully understood. its sulfamoyl group suggests it could act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The bromine atom may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group (-SO2NH-) serves as a critical pharmacophore. Modifications to its substituent significantly alter physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Observations:
The 2-methoxyethyl substituent () contains an ether oxygen but lacks the cyclic rigidity of oxolan, possibly reducing steric hindrance.
Steric Effects :
Computational Predictions
Using tools like AutoDock Vina (), molecular docking studies could predict the target compound’s binding mode relative to analogues. For instance:
- The oxolan-2-ylmethyl group’s oxygen might form hydrogen bonds with polar residues in the LPA2 receptor, while bromine could occupy a hydrophobic subpocket.
Biological Activity
2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound with potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. Its unique structure, characterized by a bromine atom, a benzoic acid moiety, and a sulfamoyl group linked to an oxolan-2-ylmethyl substituent, suggests diverse interactions with biological targets.
- Molecular Formula : C₁₂H₁₄BrNO₅S
- Molecular Weight : 364.21 g/mol
- SMILES Notation :
OC(=O)C1=C(Br)C=CC(=C1)S(=O)(=O)NCC1CCCO1
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties, likely due to the presence of the sulfamoyl group, which is known for its activity against various pathogens. This makes it a candidate for further pharmacological investigations aimed at developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro and in vivo studies suggest it may inhibit inflammatory pathways, potentially through interactions with cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This mechanism aligns with findings from related compounds that demonstrate similar activity profiles .
Case Studies
- In Vivo Studies : A study involving LPS-induced inflammation in rats demonstrated that compounds with structural similarities to this compound effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1β. The reduction of these markers indicates potential therapeutic benefits in managing inflammatory diseases .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to COX receptors. These studies suggest that modifications to the molecular structure can enhance selectivity and potency against COX-2, which is often implicated in inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-(furan-2-ylmethyl)sulfamoylbenzoic acid | Furan ring instead of oxolane | Different biological activity profile |
| 4-Amino-N-(benzenesulfonyl)benzamide | Sulfonamide functional group | Known for anticancer properties |
| 3-Bromo-N-(pyridin-3-yl)benzamide | Pyridine ring attached to benzamide | Potential use in neurological disorders |
The distinct combination of the bromine substitution and the oxolane moiety in this compound may influence its biological interactions differently compared to other similar compounds.
While the precise mechanism of action remains under investigation, it is hypothesized that the sulfamoyl group may inhibit certain enzymes by mimicking natural substrates, while the bromine atom could enhance reactivity with biological molecules. Further studies are necessary to elucidate these interactions fully.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid?
- Methodology : The synthesis typically involves sulfonation of a brominated benzoic acid precursor followed by nucleophilic substitution. For example:
React 2-bromo-5-sulfobenzoic acid chloride with oxolan-2-ylmethylamine under basic conditions (pH 7–9, sodium bicarbonate) .
Optimize reaction temperature (60–80°C) to enhance yield and reduce hydrolysis of the sulfonyl chloride intermediate.
Key validation includes monitoring reaction progress via TLC and characterizing intermediates via -NMR.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : - and -NMR to confirm sulfamoyl linkage (δ ~3.2 ppm for –SO-NH–) and oxolane ring protons (δ ~3.5–4.0 ppm).
- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1650 cm (C=O of benzoic acid).
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. How can preliminary biological activity screening be conducted?
- Methodology :
- Enzyme Inhibition : Use α-glucosidase/α-amylase assays with p-nitrophenyl glycoside substrates. Prepare test concentrations (0.1–100 µM in DMSO) and measure IC via absorbance at 405 nm. Include acarbose as a positive control .
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to assess viability at 24–72 hours.
Advanced Research Questions
Q. How can reaction by-products during sulfamoylation be minimized?
- Methodology :
- Design of Experiments (DOE) : Vary stoichiometry (1.2:1 amine:sulfonyl chloride), temperature (50–80°C), and solvent polarity (THF vs. DCM).
- HPLC Analysis : Use a C18 column (gradient: 10–90% acetonitrile/water) to monitor by-products like hydrolyzed sulfonic acids .
- Anhydrous Conditions : Employ molecular sieves to prevent moisture-induced side reactions.
Q. What strategies address crystallography challenges for this compound?
- Methodology :
- Crystallization : Use mixed solvents (e.g., DCM/hexane) with slow evaporation. Cooling rates <1°C/hour improve crystal quality.
- Refinement : SHELXL for handling disorder in the oxolane ring. Twinning analysis via PLATON ensures correct space group assignment .
- Example: A high-resolution dataset (>1.0 Å) reduces ambiguity in sulfamoyl group orientation.
Q. How can molecular docking predict target interactions?
- Methodology :
- Protein Preparation : Retrieve target structure (e.g., PDB ID 1XSI for α-glucosidase). Remove water molecules and add polar hydrogens.
- Ligand Optimization : Geometry optimization at B3LYP/6-31G* level (Gaussian).
- Docking (AutoDock Vina) : Set grid box dimensions (20×20×20 Å) around the active site. Analyze top poses for hydrogen bonds (e.g., –SO-NH– with Asp349) and π-π stacking .
Q. What computational methods elucidate electronic properties?
- Methodology :
- DFT Calculations : At B3LYP/6-311++G** level, compute HOMO-LUMO energies (e.g., ΔE = 4.2 eV predicts reactivity) and molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites.
- Fukui Indices : Use Multiwfn to analyze atomic reactivity; higher values indicate susceptibility to nucleophilic attack at the bromine site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
